molecular formula C20H23N3O5S B2447550 1-methyl-3-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one CAS No. 1325697-97-9

1-methyl-3-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one

Cat. No.: B2447550
CAS No.: 1325697-97-9
M. Wt: 417.48
InChI Key: UDDNTAWASHYBOU-UHFFFAOYSA-N
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Description

1-methyl-3-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
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Properties

IUPAC Name

3-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-21-11-5-8-17(18(21)24)19(25)22-12-9-20(10-13-22)23(14-15-28-20)29(26,27)16-6-3-2-4-7-16/h2-8,11H,9-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDNTAWASHYBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-3-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique spirocyclic structure, which contributes to its biological activity. The presence of the pyridine ring and the phenylsulfonyl group enhances its interaction with biological targets. The IUPAC name indicates a complex arrangement that is crucial for its pharmacological properties.

Research indicates that compounds with similar structures often exhibit a variety of biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds with diazaspiro structures have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in neuropharmacology.
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, making them candidates for treating infections.
  • Anti-inflammatory Effects : Certain compounds in this class have demonstrated the ability to modulate inflammatory pathways.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound and related derivatives.

Study ReferenceBiological ActivityMethodologyKey Findings
Pardali et al. (2021) Enzyme inhibitionIn vitro assaysDemonstrated inhibition of acetylcholinesterase with IC50 values in the micromolar range.
Varadaraju et al. (2013) AntimicrobialDisk diffusion methodShowed effective inhibition against Gram-positive bacteria.
ResearchGate Publication CytotoxicityCell viability assaysIndicated potential cytotoxic effects on cancer cell lines with IC50 values < 10 µM.

Case Study 1: Neuropharmacological Applications

A study explored the effect of similar diazaspiro compounds on cognitive functions in animal models. The results suggested that these compounds could enhance memory retention and learning capabilities by inhibiting acetylcholinesterase activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against various pathogens. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing the phenylsulfonyl group have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Mechanism of Action : The compound is believed to interfere with cellular signaling pathways that regulate cell cycle and apoptosis. Preliminary assays demonstrated cytotoxic effects on several cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells .
  • Case Studies : In vitro studies have been conducted to evaluate the efficacy of this compound against different cancer types. For instance, a study published in the journal Molecules reported that analogs of this compound exhibited IC50 values in the micromolar range against multiple cancer types, highlighting their potential as lead compounds for drug development .

Neuroprotective Effects

There is emerging evidence suggesting that similar diazaspiro compounds may possess neuroprotective properties. These compounds could potentially be explored for their ability to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Synthetic Methodologies

The synthesis of 1-methyl-3-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one typically involves multi-step reactions, including:

  • Formation of the Spiro Structure : The diazaspiro framework can be constructed through cyclization reactions involving appropriate precursors.
  • Sulfonation : The introduction of the phenylsulfonyl group can be achieved via sulfonation reactions under controlled conditions to ensure high yields and purity.
  • Pyridine Derivatization : Finally, the pyridine moiety is incorporated through nucleophilic substitution or coupling reactions.

Material Science Applications

The unique structural attributes of this compound also make it a candidate for applications in material science, particularly in the development of new polymers or composite materials with enhanced mechanical properties or specific functionalities such as conductivity or thermal stability.

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires a multi-step approach:

  • One-Pot Methodology : Adopt a one-pot synthesis strategy to minimize intermediate isolation, as demonstrated in dihydropyrimidine derivatives (e.g., ). This reduces side reactions and improves yield.
  • Purification Techniques : Use high-resolution chromatography (e.g., Chromolith® HPLC Columns, as noted in ) for post-synthesis purification to isolate the target compound from byproducts.
  • Reagent Selection : Optimize reaction conditions (temperature, solvent polarity) based on analogs like 2-azaspiro[4.5]decan-8-one derivatives (), where hydroxyl or carbonyl groups influence reaction efficiency.

Advanced Question: What methodological approaches are recommended for analyzing the spirocyclic conformation's impact on target enzyme interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model the spirocyclic core's conformational flexibility to predict binding modes with enzymes like Pfmrk ( ). Compare results with structurally related compounds (e.g., 1-oxa-3,8-diazaspiro[4.5]decan-2-one analogs in ).
  • X-ray Crystallography : Resolve co-crystal structures of the compound bound to target enzymes to validate computational predictions. Reference protocols from spirocyclic β-lactamase inhibitors ().
  • Enzyme Inhibition Assays : Use fluorescence polarization assays to quantify binding affinity changes induced by conformational variations ( ).

Basic Question: What in vitro assays are appropriate for initial pharmacological profiling?

Methodological Answer:

  • Cell Permeability : Perform Caco-2 monolayer assays to assess intestinal absorption potential ( ).
  • CYP450 Inhibition Screening : Use human liver microsomes to evaluate metabolic stability and drug-drug interaction risks ().
  • Kinase Inhibition Profiling : Test against a panel of kinases (e.g., EGFR, CDK2) using ATP-competitive assays, referencing protocols for pyridinone derivatives ().

Advanced Question: How should experiments resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Multi-Factorial Experimental Design : Implement a split-plot design () to systematically test variables like dosing frequency, formulation, and metabolic pathways.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate in vitro IC50 values with in vivo plasma concentration data to identify bioavailability bottlenecks.
  • Metabolite Identification : Use LC-MS/MS ( ) to detect active metabolites that may explain discrepancies, as seen in studies of similar spirocyclic compounds ( ).

Basic Question: What analytical techniques confirm structural integrity post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with reference data for spirocyclic cores (e.g., ). Pay attention to diastereotopic protons in the spiro[4.5]decane system.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula using exact mass analysis (e.g., ).
  • X-ray Diffraction : Resolve crystal structures to confirm stereochemistry, as done for 4-(4’-fluorophenyl)-dihydropyridone derivatives ().

Advanced Question: What strategies elucidate metabolic pathways and toxicological endpoints?

Methodological Answer:

  • Stable Isotope Tracing : Administer ¹³C-labeled compound to track metabolic fate in hepatocytes ().
  • Reactive Metabolite Screening : Use glutathione trapping assays with LC-MS to identify electrophilic intermediates ( ).
  • In Silico Toxicity Prediction : Apply tools like Derek Nexus to predict hepatotoxicity or genotoxicity based on structural alerts (e.g., sulfonyl groups in ).

Basic Question: How can structure-activity relationships (SAR) guide analog design?

Methodological Answer:

  • Substitution Pattern Analysis : Systematically modify the phenylsulfonyl group () and pyridin-2-one moiety () to assess effects on potency.
  • Bioisosteric Replacement : Replace the 1-oxa group with aza or thia analogs ( ) to evaluate solubility and target engagement.
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models ().

Advanced Question: How to evaluate environmental persistence and ecotoxicity?

Methodological Answer:

  • Environmental Fate Studies : Measure soil/water partitioning coefficients (log Kow) and hydrolysis rates under varying pH/temperature ().
  • Microcosm Experiments : Assess biodegradation in simulated ecosystems (e.g., activated sludge models) ().
  • Algal Toxicity Assays : Use Chlamydomonas reinhardtii to quantify EC50 values for ecological risk assessment ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.